2-Amino-3-(thiolan-3-yl)propanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(thiolan-3-yl)propanoic acid;hydrochloride is a chemical compound with the molecular formula C7H13NO2S·HCl It is a derivative of propanoic acid, featuring an amino group and a thiolan ring
Scientific Research Applications
2-Amino-3-(thiolan-3-yl)propanoic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate safety measures should be taken when handling this compound.
Mechanism of Action
Target of Action
The compound is an amino acid derivative, and amino acids often interact with various enzymes and receptors in the body. Without specific studies, it’s hard to identify the exact targets of this compound .
Mode of Action
As an amino acid derivative, this compound might participate in protein synthesis or act as a neurotransmitter or neuromodulator. The thiolan group could potentially undergo metabolic transformations, leading to various biological effects .
Biochemical Pathways
Amino acids are involved in numerous biochemical pathways, including protein synthesis, neurotransmission, and metabolic processes. The exact pathways this compound affects would depend on its specific targets and mode of action .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the body’s physiological conditions. Amino acids are generally well-absorbed and can be distributed throughout the body. They can be metabolized by various enzymes and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. It could potentially influence protein function, cellular signaling, or metabolic processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the pH of the environment could affect the compound’s ionization state and therefore its absorption and distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(thiolan-3-yl)propanoic acid;hydrochloride typically involves the reaction of thiolane derivatives with amino acids under specific conditions. One common method involves the use of zinc dust and formic acid to facilitate the reaction, followed by recrystallization using a mixture of ethanol and water .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(thiolan-3-yl)propanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiolan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiolan ring or the amino group.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino acid derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoic acid;hydrochloride
- 2-Amino-3-(tetrahydrothiophen-3-yl)propanoic acid;hydrochloride
Uniqueness
2-Amino-3-(thiolan-3-yl)propanoic acid;hydrochloride is unique due to its specific structural features, such as the thiolan ring and the amino group. These features confer distinct chemical reactivity and biological activity compared to similar compounds. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-amino-3-(thiolan-3-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S.ClH/c8-6(7(9)10)3-5-1-2-11-4-5;/h5-6H,1-4,8H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZJTGJFXWAMBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1CC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.